![molecular formula C11H16N2O3S B5300433 4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)

4-[(butylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

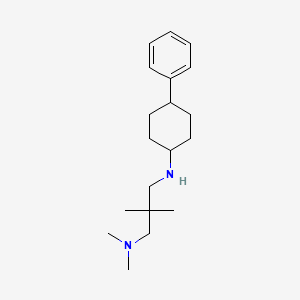

“4-[(butylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid. In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the design and synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .Molecular Structure Analysis

The molecular structure of benzamide, which “4-[(butylsulfonyl)amino]benzamide” is derived from, has a molecular weight of 136.1512 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl4) under ultrasound irradiation .Physical And Chemical Properties Analysis

Benzamide, from which “4-[(butylsulfonyl)amino]benzamide” is derived, is an off-white solid with a density of 1.341 g/cm3. It has a melting point of 127 to 130 °C and a boiling point of 288 °C. It is slightly soluble in water and soluble in many organic solvents .Scientific Research Applications

Asymmetric Synthesis via Sulfinimines

The enantiopure tert-butanesulfinamide, including 4-[(butylsulfonyl)amino]benzamide, has emerged as a gold standard in asymmetric synthesis. Researchers have utilized it for the stereoselective synthesis of amines and their derivatives. Specifically, it plays a crucial role in the synthesis of N-heterocycles via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often resemble natural products and therapeutically relevant compounds .

Benzamide Synthesis

4-[(Butylsulfonyl)amino]benzamide can be employed in the direct condensation of carboxylic acids and amines. Under ultrasonic irradiation, it facilitates the synthesis of benzamides. This method offers a straightforward route to benzamide derivatives, which find applications in medicinal chemistry and materials science .

Design of Novel Compounds

Researchers have incorporated 4-[(butylsulfonyl)amino]benzamide into novel compounds. These molecules often contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to various chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. Their design and synthesis open up possibilities for diverse biological evaluations and potential applications .

Mechanism of Action

Target of Action

The primary target of 4-[(butylsulfonyl)amino]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

It is likely that the compound interacts with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . This interaction could potentially alter the rate of conversion of carbon dioxide to bicarbonate and protons, impacting various biological processes.

Biochemical Pathways

Given its target, it is plausible that the compound could influence pathways related torespiration, pH homeostasis, and electrolyte secretion .

Result of Action

Given its potential interaction with Carbonic Anhydrase 2, it could potentially influence processes such as respiration and pH homeostasis .

Safety and Hazards

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives is also a promising area of research .

properties

IUPAC Name |

4-(butylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-2-3-8-17(15,16)13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBQNFNMPDONMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butylsulfonyl)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)

![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)

![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)

![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5300381.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)

![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)

![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)